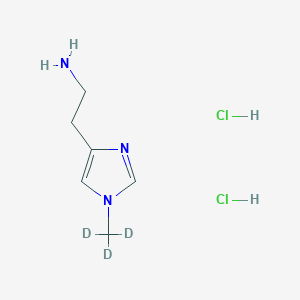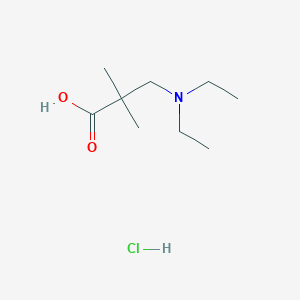
N-tau-Methyl-D3-histamine 2hcl
概要
説明
N-tau-Methyl-D3-histamine 2HCl is a synthetic compound that serves as a labelled analogue of 1-Methylhistamine Dihydrochloride. It is primarily used in scientific research due to its selective agonistic properties on H1-receptors. This compound is characterized by its molecular formula C6H8D3N3.2HCl and a molecular weight of 201.11.
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and the deuterium atoms are introduced using deuterated reagents. The reaction conditions often involve a solvent like methanol or dimethyl sulfoxide and are carried out under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of N-tau-Methyl-D3-histamine 2HCl follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and isotopic labeling.
化学反応の分析
Types of Reactions
N-tau-Methyl-D3-histamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-tau-Methyl-D3-histamine N-oxide.
Reduction: Formation of N-tau-Methyl-D3-histamine.
Substitution: Formation of various substituted histamine derivatives.
科学的研究の応用
N-tau-Methyl-D3-histamine 2HCl is widely used in scientific research, including:
Chemistry: Used as a chemical reference for identification and quantification in various analytical techniques.
Biology: Employed in studies involving histamine receptors and their role in biological processes.
Medicine: Used in the development of diagnostic tools and therapeutic agents targeting histamine receptors.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications
作用機序
N-tau-Methyl-D3-histamine 2HCl exerts its effects by selectively binding to H1-receptors. This binding triggers a cascade of intracellular events, leading to the activation of various signaling pathways. The compound’s action is mediated through the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) . These molecular targets and pathways are crucial for understanding the compound’s pharmacological effects .
類似化合物との比較
Similar Compounds
1-Methylhistamine Dihydrochloride: A non-deuterated analogue with similar H1-receptor agonistic properties.
4-(2-Aminoethyl)-1-methyl-imidazole-d3 Dihydrochloride: Another deuterated analogue with comparable biological activity.
Uniqueness
N-tau-Methyl-D3-histamine 2HCl is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where isotopic labeling is essential.
特性
IUPAC Name |
2-[1-(trideuteriomethyl)imidazol-4-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H/i1D3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXVEALMQHTMSW-GXXYEPOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(N=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride](/img/structure/B1436128.png)


![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)


